6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Description
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
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Scientific Research Applications
Host-Guest Complexation Studies
Research by Kean et al. (1999) explored the complexation of aromatic carboxylic acids and their conjugate bases by β-cyclodextrins substituted at C6, which is related to the structure of the compound . This study highlighted the significance of charge, hydrophobicity, and stereochemistry in the stability of host-guest complexes (Kean et al., 1999).
Synthetic Chemistry and Safety in Chemical Reactions
Gutmann et al. (2012) discussed the safe synthesis of hydrazoic acid in a continuous flow reactor, demonstrating the practical aspects of handling potentially hazardous reactions. This research is relevant for understanding safe synthetic procedures for complex organic compounds, similar to the indazole derivative (Gutmann et al., 2012).
Applications in Macrolide Synthesis
Wasserman et al. (1981) explored the synthesis of macrolides using oxazoles as activated carboxylic acids. This research is pertinent for understanding the utility of similar compounds in the synthesis of complex organic structures, such as macrolides (Wasserman et al., 1981).
Studies in Organic Synthesis
Barton et al. (1985) investigated the degradation of the cholic acid side chain, providing insights into the methodology of synthesizing and modifying complex organic structures. This can inform approaches to manipulating similar compounds (Barton et al., 1985).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Research by Bacchi et al. (2005) focused on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This study can provide insights into the catalytic reactions involving complex indazole derivatives (Bacchi et al., 2005).
Photoactivatable Prodrugs Research
Soares et al. (2017) investigated new coumarin fused oxazoles as photosensitive units for carboxylic acid groups. Their research into the photo-release of active compounds has implications for the design of prodrugs using similar indazole derivatives (Soares et al., 2017).
Functionalized Amino Acid Derivatives in Anticancer Research
Kumar et al. (2009) synthesized functionalized amino acid derivatives and evaluated their cytotoxicity against cancer cell lines. This research shows the potential of complex indazole derivatives in designing new anticancer agents (Kumar et al., 2009).
Cu-Catalyzed Arylation in Indazole Synthesis
Kumar et al. (2015) explored Cu(II)-catalyzed cross-coupling for synthesizing (arylamino)-indazoles, demonstrating a method potentially relevant to the synthesis of the indazole derivative (Kumar et al., 2015).
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-7-4-5-8-9(6-7)15-16-10(8)11(17)18/h7H,4-6H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAUCUGJXSFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)NN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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